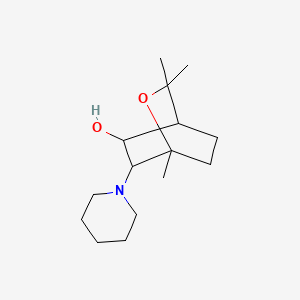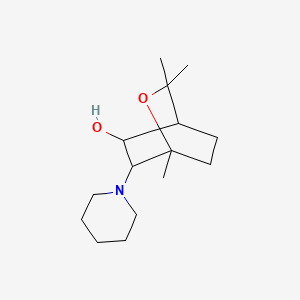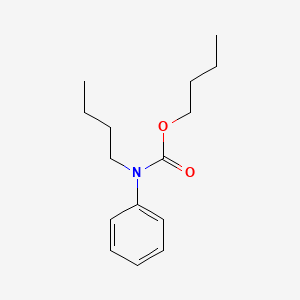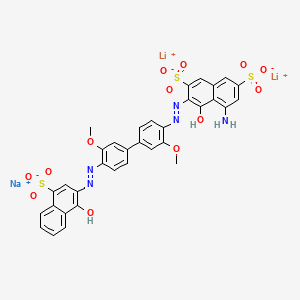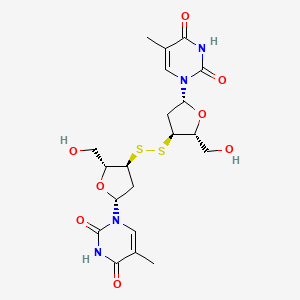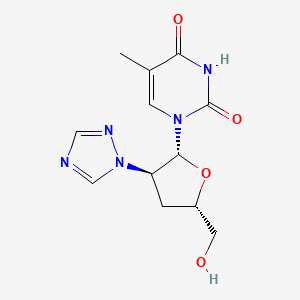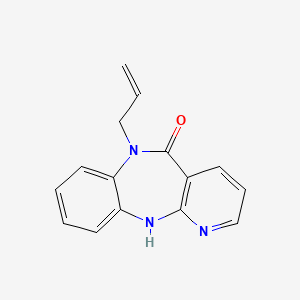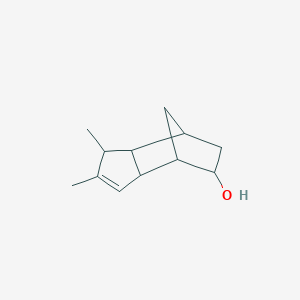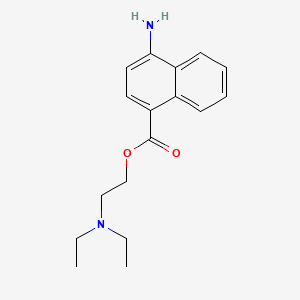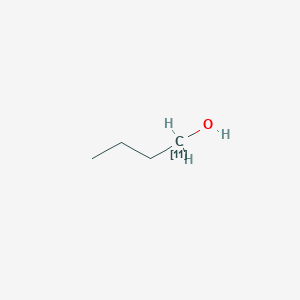
Tdp6sbl7PL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a unique alphanumeric code assigned by the Food and Drug Administration to a specific substance or ingredient . Butanol 1-C-11 is a form of butanol, which is an alcohol with a four-carbon structure. This compound is used in various scientific and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions for this process often involve the use of a cyclotron to produce the carbon-11 isotope, followed by a chemical synthesis process to incorporate the isotope into the butanol molecule .
Industrial Production Methods
Industrial production of Butanol 1-C-11 is generally carried out in specialized facilities equipped with cyclotrons and radiochemistry laboratories. The production process involves the generation of carbon-11 isotopes, followed by their incorporation into butanol through a series of chemical reactions. The final product is then purified and prepared for use in various applications .
Chemical Reactions Analysis
Types of Reactions
Butanol 1-C-11 undergoes several types of chemical reactions, including:
Oxidation: Butanol can be oxidized to form butanal or butanoic acid.
Reduction: Butanol can be reduced to form butane.
Substitution: Butanol can undergo substitution reactions where the hydroxyl group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in the reactions involving Butanol 1-C-11 include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from the reactions of Butanol 1-C-11 include butanal, butanoic acid, and butane, depending on the type of reaction and the reagents used .
Scientific Research Applications
Butanol 1-C-11 has several scientific research applications, including:
Chemistry: Used as a radiolabeled compound in tracer studies to track chemical reactions and pathways.
Biology: Employed in metabolic studies to understand the pathways and mechanisms of various biological processes.
Medicine: Utilized in positron emission tomography (PET) imaging to study brain function and diagnose neurological disorders.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Butanol 1-C-11 involves its use as a radiolabeled tracer. When introduced into a biological system, the carbon-11 isotope emits positrons, which can be detected using PET imaging. This allows researchers to track the distribution and metabolism of the compound in real-time, providing valuable insights into various biological processes and disease states .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Butanol 1-C-11 include other radiolabeled alcohols and carbon-11 labeled compounds, such as:
- Methanol 1-C-11
- Ethanol 1-C-11
- Propanol 1-C-11
Uniqueness
Butanol 1-C-11 is unique due to its four-carbon structure, which provides different metabolic and chemical properties compared to shorter-chain alcohols like methanol and ethanol. This makes it particularly useful in studies where the metabolic pathways of longer-chain alcohols are of interest .
Properties
CAS No. |
83951-96-6 |
|---|---|
Molecular Formula |
C4H10O |
Molecular Weight |
73.12 g/mol |
IUPAC Name |
(111C)butan-1-ol |
InChI |
InChI=1S/C4H10O/c1-2-3-4-5/h5H,2-4H2,1H3/i4-1 |
InChI Key |
LRHPLDYGYMQRHN-NUTRPMROSA-N |
Isomeric SMILES |
CCC[11CH2]O |
Canonical SMILES |
CCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




